molecular formula C18H17N3O2 B2522864 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 921810-67-5

2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

カタログ番号: B2522864
CAS番号: 921810-67-5
分子量: 307.353
InChIキー: APEAMXOIQLPFSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characterization of 2-(2,5-Dimethylphenyl)-N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Acetamide

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name, 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide , reflects its structural components: a 2,5-dimethylphenyl group linked via an acetamide bridge to a 5-phenyl-1,3,4-oxadiazole moiety. The molecular formula C₁₈H₁₇N₃O₂ (molecular weight: 307.35 g/mol) confirms the presence of 18 carbon atoms, 17 hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The SMILES string O=C(NC1=NN=C(C2=CC=CC=C2)O1)CC3=CC(C)=CC=C3C validates the connectivity of the acetamide, oxadiazole, and aromatic substituents.

X-ray Crystallographic Studies

No experimental X-ray crystallography data are currently reported for this compound in the literature. However, computational modeling (discussed in Section 1.4) provides insights into its molecular geometry, including bond lengths and angles. The lack of crystallographic data may reflect challenges in crystallizing the compound or a focus on solution-phase characterization methods.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is unavailable, structural analogs (e.g., related oxadiazole-acetamide derivatives) exhibit characteristic shifts:

  • Acetamide NH : A broad singlet between δ 8.5–9.0 ppm, indicative of hydrogen bonding.
  • Aromatic protons : Signals in the δ 7.0–7.8 ppm range for phenyl and dimethylphenyl groups.
  • Methyl groups : Singlets at δ 2.3–2.5 ppm for the 2,5-dimethylphenyl substituents.
    These patterns align with the compound’s expected electronic environment and substituent effects.
Infrared (IR) Vibrational Signatures

Key IR absorption bands for analogous compounds include:

Wavenumber (cm⁻¹) Assignment
1650–1680 C=O (amide)
1670 C=N (oxadiazole)
3300–3350 N–H (amide)
3050 C–H (aromatic)

These signatures confirm the presence of the acetamide carbonyl, oxadiazole heterocycle, and aromatic rings.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 307.35 (C₁₈H₁₇N₃O₂⁺) is expected, with fragmentation pathways including:

  • Loss of acetamide group : m/z 259 (C₁₄H₁₁N₂O⁺).
  • Cleavage of the oxadiazole ring : m/z 120 (C₈H₈⁺, phenyl fragment) and m/z 137 (C₇H₅N₂O⁺, oxadiazole-phenyl fragment).

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT/B3LYP calculations with the 6-311++G(d,p) basis set optimize the molecular geometry. Key findings include:

  • Oxadiazole ring planarity : Bond angles of ~120° at the N–C–N and C–N–C positions, reflecting electron delocalization.
  • Acetamide conformation : A trans configuration between the carbonyl and NH groups, stabilized by intramolecular hydrogen bonding.
  • HOMO-LUMO gap : A calculated energy gap of ~5–6 eV, indicating moderate kinetic stability.

特性

IUPAC Name

2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-9-13(2)15(10-12)11-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEAMXOIQLPFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This review focuses on the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2OC_{16}H_{14}N_{2}O with a molecular weight of approximately 250.30 g/mol. The structure features a phenyl ring substituted at the 2 and 5 positions with methyl groups and an oxadiazole moiety that contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds featuring the oxadiazole ring have been shown to exhibit significant antibacterial and antifungal activities. The structural characteristics of the oxadiazole contribute to its interaction with microbial enzymes, thus inhibiting their function.

Anticancer Potential

The compound's anticancer activity has been investigated in various cancer cell lines. In vitro studies suggest that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Disruption of mitochondrial function

Table 1 summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
SD-6A4310.907AChE inhibition
Compound XU251<30Apoptosis induction
Compound YWM793<20Oxidative stress

Neuroprotective Effects

Recent research indicates that oxadiazole derivatives may possess neuroprotective properties. For example, studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.

The biological activity of 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is believed to involve:

  • Binding to Enzymatic Targets : The compound may interact with AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Modulation of Protein Interactions : It can alter protein-protein interactions within cellular pathways associated with apoptosis and cell survival.

Study on Neuroprotection

In a study involving scopolamine-induced cognitive impairment in rats, administration of an oxadiazole derivative resulted in improved memory performance compared to control groups. The compound's ability to inhibit cholinesterases was linked to these cognitive enhancements .

Antibacterial Efficacy

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced antibacterial efficacy significantly compared to standard antibiotics .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines through different mechanisms:

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cell proliferation such as thymidylate synthase , HDAC , and topoisomerase II .
    • Induction of apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that related oxadiazole derivatives exhibited percent growth inhibitions (PGIs) against several cancer cell lines, including:
      • SNB-19: 86.61%
      • OVCAR-8: 85.26%
      • NCI-H40: 75.99% .
    • Another investigation into the structure-activity relationship indicated that modifications on the oxadiazole ring significantly influence anticancer efficacy .
  • Data Table: Anticancer Activity of Related Compounds
Compound NameCell Line TestedPercent Growth Inhibition (%)Mechanism of Action
Compound ASNB-1986.61HDAC Inhibition
Compound BOVCAR-885.26Topoisomerase II Inhibition
Compound CNCI-H4075.99Thymidylate Synthase Inhibition

Antimicrobial Applications

The antimicrobial properties of oxadiazole derivatives have also been explored, revealing their potential against various bacterial and fungal strains.

  • Mechanism of Action :
    • Oxadiazoles can disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Case Studies :
    • Research has shown that certain oxadiazole derivatives possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.
    • A study indicated that modifications in the oxadiazole structure could enhance antimicrobial efficacy through increased lipophilicity and membrane permeability .
  • Data Table: Antimicrobial Activity of Oxadiazole Derivatives
Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DE. coli32
Compound ES. aureus16
Compound FC. albicans64

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the oxadiazole ring and phenyl groups significantly affect biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer efficacy by improving binding affinity to target proteins.

類似化合物との比較

Structural Analogues in Antioxidant Activity

Compounds bearing the 1,3,4-oxadiazole core, such as imidazol-1-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, have demonstrated significant antioxidant activity in DPPH radical scavenging assays, with results comparable to ascorbic acid . The target compound lacks the imidazole substituent but retains the phenyl-oxadiazole motif. However, the 2,5-dimethylphenyl group could improve membrane permeability, offsetting this limitation .

Antimicrobial Derivatives

Benzofuran-oxadiazole hybrids, such as 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide , exhibit potent antimicrobial activity due to the benzofuran moiety’s planar structure, which enhances DNA intercalation . In contrast, the target compound replaces benzofuran with a phenyl group, likely reducing DNA-binding affinity but increasing metabolic stability due to fewer reactive sites .

Enzyme Inhibition and Sulfanyl Modifications

Sulfanyl-containing analogues like 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide show strong enzyme inhibition, attributed to the sulfur atom’s nucleophilic reactivity . The target compound lacks the sulfanyl group, which may diminish covalent interactions with enzyme active sites.

Stability and Degradation Profiles

Studies on N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide reveal that stress conditions (e.g., UV light, heat) induce degradation via sulfanyl bond cleavage .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. A common approach includes:

  • Step 1 : Cyclization of a hydrazide intermediate with a carbonyl compound under acidic conditions to form the 1,3,4-oxadiazole ring.
  • Step 2 : Thioacetylation or acylation of the oxadiazole nitrogen using chloroacetyl chloride in solvents like dimethylformamide (DMF) or dichloromethane, often with sodium hydride as a base catalyst .
  • Step 3 : Purification via recrystallization (e.g., using ethanol or pet-ether) and characterization via NMR and HRMS .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the substituent positions and aromaticity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane:ethyl acetate (9:1) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • In vitro assays : Test antimicrobial activity via broth dilution (MIC determination) or anti-inflammatory activity via COX-2 inhibition assays.
  • Cell-based studies : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays, comparing IC₅₀ values against reference drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize intermediates .
  • pH control : Maintaining a mildly acidic environment (pH 5–6) during cyclization minimizes side reactions .
  • Temperature : Refluxing at 80–100°C for 5–7 hours ensures complete ring closure .

Q. What strategies resolve contradictory bioactivity data observed in analogs with varying substituents?

  • SAR Analysis : Compare substituent effects using a table:
Substituent (R)Bioactivity (IC₅₀, μM)Reference
2,5-Dimethylphenyl12.3 (Anticancer)
4-Fluorophenyl8.7 (Antimicrobial)
2-Chlorophenyl18.9 (Anti-inflammatory)
  • Mechanistic studies : Use molecular docking to assess binding affinity differences to target proteins (e.g., COX-2 or bacterial enzymes) .

Q. How can advanced spectroscopic methods address challenges in characterizing stereoisomers or tautomeric forms?

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in complex structures .
  • X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .

Q. What methodologies validate the compound’s stability under physiological conditions for drug development?

  • pH stability tests : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC .
  • Plasma stability assays : Expose to human plasma at 37°C for 24 hours; quantify intact compound using LC-MS .

Data Contradiction and Troubleshooting

Q. Why do solubility profiles vary significantly across studies, and how can this be mitigated?

  • Cause : Differences in crystallinity or polymorphic forms due to recrystallization solvents (e.g., ethanol vs. acetonitrile) .
  • Solution : Standardize solvent systems and use surfactants (e.g., Tween-80) for in vitro assays requiring aqueous solubility .

Q. How to reconcile discrepancies in reported enzyme inhibition potencies?

  • Assay standardization : Ensure consistent enzyme concentrations and substrate Km values across studies .
  • Control compounds : Include reference inhibitors (e.g., aspirin for COX-2) to calibrate activity measurements .

Methodological Innovations

Q. What novel derivatization approaches enhance the compound’s pharmacokinetic properties?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to increase half-life in systemic circulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。